Relevance: IAA is the parent compound of 3-Methyleneoxindole. It is enzymatically oxidized to 3-Methyleneoxindole in plants, suggesting a metabolic pathway for IAA degradation via oxindoles. This pathway is significant because 3-Methyleneoxindole, a key intermediate, exhibits distinct biological activities compared to IAA, such as sulfhydryl reactivity and potential involvement in growth inhibition [, , , , , , , , , ].
3-Hydroxymethyloxindole (HMO)
Relevance: HMO is a precursor to 3-Methyleneoxindole. Enzymatic oxidation of IAA in plants first leads to the formation of HMO, which then undergoes spontaneous dehydration to form 3-Methyleneoxindole [, , , , ]. This conversion is significant as HMO itself does not exhibit the sulfhydryl reactivity and potential growth-inhibiting properties observed with 3-Methyleneoxindole [, , ].
3-Methyloxindole
Relevance: 3-Methyloxindole is a detoxification product of 3-Methyleneoxindole. In plants, 3-Methyleneoxindole can be enzymatically reduced to the less reactive and non-toxic 3-Methyloxindole via a reduced triphosphopyridine nucleotide-linked reductase [, , ]. This conversion highlights a potential mechanism for regulating the levels and activities of 3-Methyleneoxindole in plant cells.
Indole-3-aldehyde (IAld)
Relevance: Indole-3-aldehyde is another product of Indole-3-acetic acid (IAA) oxidation and potentially arises from the same pathway that produces 3-Methyleneoxindole [, ]. Research suggests that Indole-3-aldehyde, unlike 3-Methyleneoxindole, does not stimulate mycelial growth in the rust fungus Puccinia graminis f. sp. tritici [].
2-Mercaptoethanol
Relevance: 2-Mercaptoethanol can neutralize the biological activities of 3-Methyleneoxindole, likely by competing for sulfhydryl binding sites [, ]. This interaction provides evidence for the mechanism of action of 3-Methyleneoxindole, highlighting its ability to form adducts with sulfhydryl-containing compounds, potentially affecting enzyme activity and cellular processes.
N-Ethylmaleimide
Relevance: Similar to 3-Methyleneoxindole, N-Ethylmaleimide exhibits bactericidal properties, particularly in actively growing cultures []. This shared activity suggests that their bactericidal effects might involve a similar mechanism, potentially through the binding and inactivation of essential sulfhydryl-containing enzymes or proteins in bacteria.
Chlorogenic Acid (CGA)
Relevance: Chlorogenic acid acts as an inhibitor of the enzymatic oxidation of IAA to 3-Methyleneoxindole [, , , , ]. Studies using CGA have been instrumental in demonstrating the distinct biological activities of IAA and 3-Methyleneoxindole. For example, CGA can abolish IAA's ability to support plant growth but does not inhibit the auxin-like activity of 3-Methyleneoxindole, suggesting that 3-Methyleneoxindole may be an active auxin [, , ].
Ethylenediaminetetraacetic acid (EDTA)
Relevance: EDTA can inhibit IAA-mediated plant growth by chelating manganese ions (Mn2+), which are essential cofactors for the enzymatic oxidation of IAA to 3-Methyleneoxindole [, , ]. This inhibitory effect suggests that the formation of 3-Methyleneoxindole could be involved in the auxin activity of IAA.
(2-Sulfoindole)-3-acetic acid
Relevance: Like oxindole-3-acetic acid, (2-Sulfoindole)-3-acetic acid is considered an oxidation product of IAA but does not exhibit the ability to stimulate ethylene production like IAA and 3-Methyleneoxindole [].
4-Chloroindole-3-acetic acid (4-Cl-IAA)
Relevance: Unlike IAA, which can be oxidized to 3-Methyleneoxindole, 4-Cl-IAA demonstrates resistance to peroxidase oxidation due to the chlorine atom at the 4-position of the indole ring, hindering the approach of oxygen to the 3-position. This difference highlights the importance of the 3-position in IAA's metabolic pathway and its conversion to 3-Methyleneoxindole [].
3-Acetoxyindole
Relevance: 3-Acetoxyindole is a product of IAA oxidation catalyzed by horseradish peroxidase. This finding, along with the identification of other IAA oxidation products, indicates a complex network of IAA metabolism and highlights the diverse range of compounds that can be generated from IAA, with 3-Methyleneoxindole being one of them [].
3-(Indol-3-ylmethyl)oxindole
Relevance: 3-(Indol-3-ylmethyl)oxindole is another product identified from the peroxidase-catalyzed oxidation of IAA, further emphasizing the complexity of IAA metabolism and the potential for diverse products beyond 3-Methyleneoxindole [].
3-[(2-Indol-3-ylmethyl)indol-3-ylmethyl]oxindole
Relevance: Similar to 3-(Indol-3-ylmethyl)oxindole, 3-[(2-Indol-3-ylmethyl)indol-3-ylmethyl]oxindole is formed during the peroxidase-catalyzed oxidation of IAA, further demonstrating the complex nature of IAA metabolism and the various products that can arise beyond 3-Methyleneoxindole [].
2-(Indol-3-ylmethyl)indolyl-3-acetic acid
Relevance: 2-(Indol-3-ylmethyl)indolyl-3-acetic acid is identified as a product of the peroxidase-catalyzed oxidation of IAA, showcasing the diverse array of compounds that can be generated during IAA metabolism, with 3-Methyleneoxindole being one specific product within this complex pathway [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.